molecular formula C16H12N2O5 B461211 2-Amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 899366-91-7

2-Amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B461211
CAS RN: 899366-91-7
M. Wt: 312.28g/mol
InChI Key: XBQOUBMYWNOHDS-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H12N2O5 and its molecular weight is 312.28g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antioxidant Properties : A study synthesized derivatives of this compound using a green synthesis method and evaluated their antibacterial and antioxidant properties. Certain derivatives showed significant antibacterial activity against Staphylococcus aureus and also demonstrated notable antioxidant activity (Memar, Khazdooz, Zarei, & Abbaspourrad, 2020).

  • Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for this compound's derivatives. For example, one study employed nano-silica sulfuric acid nanoparticles as a catalyst in water, highlighting an improved yield and green synthesis protocol (Sadeghi, Farokhi Nezhad, & Hashemian, 2014).

  • Structural Analysis through X-ray Diffraction : Several studies have focused on the structural analysis of similar compounds using X-ray diffraction techniques, providing insights into their crystal structures and stability (Sharma et al., 2015).

  • Optical Properties for Thin Film Applications : Investigations into the structural and optical properties of thin films made from derivatives of this compound suggest potential applications in photovoltaics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Electrocatalytic Applications : A derivative of this compound was used to modify a glassy carbon electrode, enhancing the electrocatalytic oxidation and determination of hydrazine, demonstrating its potential in sensor technology (Shahidi, Taei, Banitaba, & Tavakkoli, 2017).

  • Green Chemistry Synthesis Approaches : Research has been conducted on the use of ultrasound and aqueous media for the green synthesis of pyrano[3,2-b]pyran-3-carbonitrile scaffolds, highlighting environmentally friendly synthesis methods (Banitaba, Safari, & Khalili, 2013).

  • Photovoltaic Device Fabrication : Studies have shown that certain derivatives of this compound can be used in the fabrication of organic–inorganic photodiode devices, indicating their potential in photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c17-6-11-13(8-1-3-9(20)4-2-8)15-14(23-16(11)18)12(21)5-10(7-19)22-15/h1-5,13,19-20H,7,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQOUBMYWNOHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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